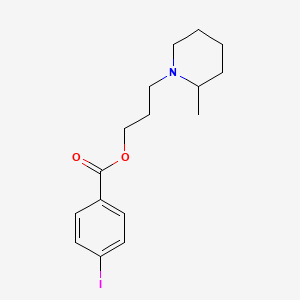
3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the chlorination and hydroxylation of phenothiazine derivatives. Common reagents used in these reactions include chlorine gas, hydroxylating agents, and suitable solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Halogenation, nitration, and other substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may introduce various functional groups into the phenothiazine ring.
Scientific Research Applications
Chemistry: As a precursor for synthesizing other complex molecules.
Biology: Studying its effects on biological systems and potential therapeutic uses.
Medicine: Investigating its potential as an antipsychotic or antiemetic agent.
Industry: Use in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione involves interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Fluphenazine: Used in the treatment of schizophrenia.
Uniqueness
3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione’s unique structural features, such as the presence of a hydroxyl group and a chlorine atom, may confer distinct chemical and biological properties compared to other phenothiazine derivatives.
Properties
CAS No. |
62983-27-1 |
|---|---|
Molecular Formula |
C12H8ClNO3S |
Molecular Weight |
281.72 g/mol |
IUPAC Name |
7-chloro-5,5-dioxo-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C12H8ClNO3S/c13-7-1-3-9-11(5-7)18(16,17)12-6-8(15)2-4-10(12)14-9/h1-6,14-15H |
InChI Key |
DRUIVGWSHFLAIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)S(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
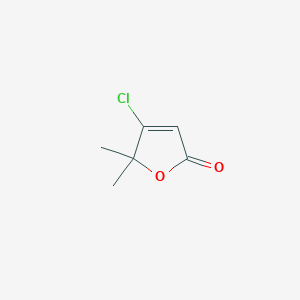

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
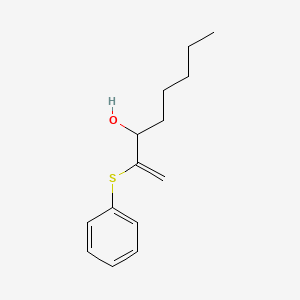
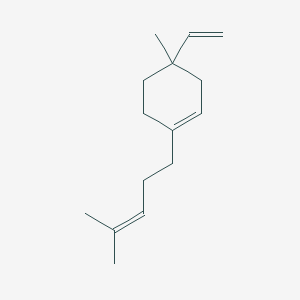
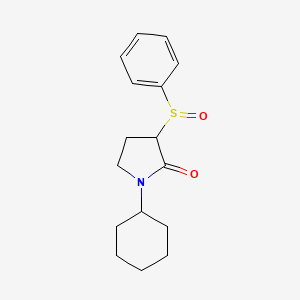
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)
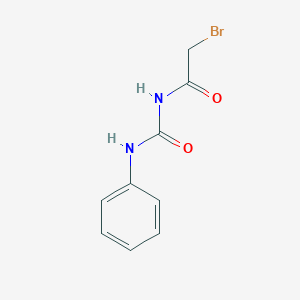
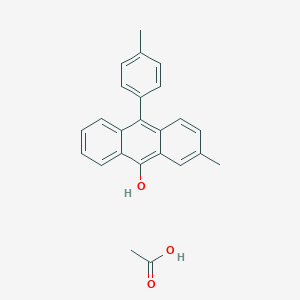
![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)
![Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14497494.png)
